molecular formula C9H11NO3 B063275 (S)-1-(3-Nitrophenyl)propan-1-ol CAS No. 188770-83-4

(S)-1-(3-Nitrophenyl)propan-1-ol

Cat. No. B063275
CAS RN: 188770-83-4
M. Wt: 181.19 g/mol
InChI Key: LSEJDXFJBNGGBI-VIFPVBQESA-N
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Description

(S)-1-(3-Nitrophenyl)propan-1-ol is a compound involved in various chemical reactions and studies due to its unique molecular structure, which includes a nitro group and a phenyl group attached to a propanol backbone. The nitro group's presence makes it a key candidate for studies in solvatochromism and other solvent interaction analyses due to its effects on the chemical's electronic properties.

Synthesis Analysis

The synthesis of compounds similar to (S)-1-(3-Nitrophenyl)propan-1-ol involves multiple steps, including condensation and reduction processes. For example, compounds like 1,3-bis(3-aminophenyl)-2-propen-1-one have been synthesized starting from materials such as 3-nitrobenzaldehyde and nitroacetophenone, utilizing Claisen-Schmidt condensation under specific conditions followed by reduction processes (Wu Qun-rong, 2007).

Molecular Structure Analysis

The molecular structure of (S)-1-(3-Nitrophenyl)propan-1-ol includes a chiral center at the propanol part of the molecule, leading to stereospecific properties. For related compounds, stereospecific synthesis has been conducted to understand the absolute configuration of similar diastereoisomeric compounds, revealing detailed insights into their stereochemistry (L. Angiolini, P. C. Bizzarri, M. Tramontini, 1969).

Chemical Reactions and Properties

The chemical reactions involving (S)-1-(3-Nitrophenyl)propan-1-ol and related compounds often explore the interactions and transformations due to the nitro and alcohol functional groups. The photoreduction of nitrobenzene derivatives in propan-2-ol demonstrates complex mechanisms including hydrogen abstraction and radical pair formation leading to various by-products, which can be analogous to reactions involving (S)-1-(3-Nitrophenyl)propan-1-ol (N. Levy, M. Cohen, 1979).

Physical Properties Analysis

Physical properties such as solvatochromism, which indicates the compound's response to changes in the solvent polarity, are critical for understanding (S)-1-(3-Nitrophenyl)propan-1-ol’s interactions. The solvatochromic behavior of related compounds, influenced by interactions between solvents and the nitro group, provides insights into the solute-solvent interactions relevant to (S)-1-(3-Nitrophenyl)propan-1-ol (L. G. Nandi et al., 2012).

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds, synthesis pathways, and interactions with light or other environmental factors, are influenced by the nitro and phenyl groups. For compounds with similar structures, studies show varied reactivity depending on the substituents' nature and position, impacting their synthesis and potential applications (J. Gilroy et al., 2008).

Scientific Research Applications

Synthesis and Catalysis

(S)-1-(3-Nitrophenyl)propan-1-ol and its derivatives are instrumental in synthesis and catalysis. For instance, a chiral amino alcohol-based ligand was developed for asymmetric alkynylation of chloral, resulting in chiral trichloromethyl propargyl alcohols. This pathway is pivotal for synthesizing pharmaceutically important building blocks like homophenylalanine with high enantiomeric excess (Jiang & Si, 2004).

Photophysical Properties

The substance's derivatives are significant in studying solvatochromism – how a solvent's properties can affect the spectral position of electronic absorption or emission bands. For example, derivatives like 4-[(phenylmethylene)imino]phenolates showcased solvatochromism, aiding in investigating solvent mixtures' preferential solvation (Nandi et al., 2012).

Environmental Applications

In environmental science, the substance's derivatives find applications as fluorescent markers for biodiesel quality control, utilizing industrial waste products like cardanol and glycerol. The acute toxicity and cytotoxicity of these markers were evaluated, affirming their potential for safe environmental exposure (Pelizaro et al., 2019).

Biodiesel Production

In the field of biofuel production, (S)-1-(3-Nitrophenyl)propan-1-ol derivatives have been used as acyl acceptors in the lipase-mediated transformation of vegetable oils into biodiesel, demonstrating high conversion rates and effective reuse of the enzyme (Modi et al., 2006).

Pharmaceutical Synthesis

The compound and its derivatives play a role in pharmaceutical synthesis. For instance, the derivatives of 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol have shown promising molecular interactions against targets like cytochrome P450 17A1, suggesting their potential in anticancer activity (Ahamed et al., 2017).

Peptide Synthesis

Additionally, this compound's derivatives are utilized in peptide synthesis, especially in solid-phase peptide synthesis (SPPS), where protecting groups like Npb-OH derived from it offer environmentally friendly alternatives for side-chain protection and deprotection (Chen et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed or inhaled, and may cause skin or eye irritation . The associated hazard statements are H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1S)-1-(3-nitrophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEJDXFJBNGGBI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444655
Record name (S)-1-(3-Nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

188770-83-4
Record name (S)-1-(3-Nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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